2-fluoro-5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide
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Overview
Description
2-fluoro-5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is:
Reduction: Reduction of the nitro group to an amine.
Sulfonation: Introduction of the sulfonamide group.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Hydroxymethylation: Introduction of the hydroxymethyl group.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts, high-pressure reactors, and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The sulfonamide group can undergo reduction to form amines.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions using halogenating agents.
Major Products Formed
Oxidation: 2-fluoro-5-(carboxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide.
Reduction: 2-fluoro-5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-amine.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds.
Biological Research: Studying enzyme interactions and inhibition.
Industrial Chemistry: As an intermediate in the production of dyes and polymers.
Mechanism of Action
The mechanism of action of 2-fluoro-5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, leading to enzyme inhibition. The fluorine atom enhances the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-(hydroxymethyl)benzene-1-sulfonamide: Lacks the N-(propan-2-yl) group.
5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide: Lacks the fluorine atom.
2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide: Lacks the hydroxymethyl group.
Uniqueness
2-fluoro-5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities.
Properties
Molecular Formula |
C10H14FNO3S |
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Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-fluoro-5-(hydroxymethyl)-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H14FNO3S/c1-7(2)12-16(14,15)10-5-8(6-13)3-4-9(10)11/h3-5,7,12-13H,6H2,1-2H3 |
InChI Key |
RYCQKOLIHXQXER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)CO)F |
Origin of Product |
United States |
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